Btk-IN-32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

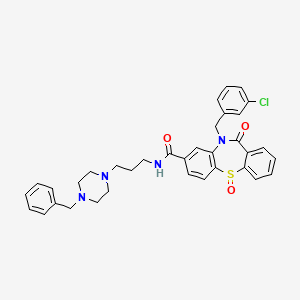

Molecular Formula |

C35H35ClN4O3S |

|---|---|

Molecular Weight |

627.2 g/mol |

IUPAC Name |

N-[3-(4-benzylpiperazin-1-yl)propyl]-5-[(3-chlorophenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide |

InChI |

InChI=1S/C35H35ClN4O3S/c36-29-11-6-10-27(22-29)25-40-31-23-28(14-15-33(31)44(43)32-13-5-4-12-30(32)35(40)42)34(41)37-16-7-17-38-18-20-39(21-19-38)24-26-8-2-1-3-9-26/h1-6,8-15,22-23H,7,16-21,24-25H2,(H,37,41) |

InChI Key |

DWERBXWKJZHGBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)S(=O)C4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)Cl)CC6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Btk-IN-32 (Compound C2): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Btk-IN-32 (Compound C2), a potent, hinge-only binding inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's biological activity, mechanism of action, and relevant experimental protocols.

Core Compound Profile

This compound, also referred to as compound C2 in seminal research, is a selective inhibitor of Bruton's tyrosine kinase. Unlike many BTK inhibitors that occupy the back pocket or H3 pocket of the ATP-binding site, this compound is distinguished by its classification as a "hinge-only binder". While it potently inhibits the autophosphorylation of BTK at tyrosine 223 (Y223), its functional impact on B-cell receptor (BCR) signaling pathways reveals a nuanced and complex mechanism of action. A paradoxical effect has been noted where this compound can activate the full-length BTK protein and its multi-domain fragments, a contrast to its inhibitory effect on the isolated kinase domain[1].

Quantitative Biological Data

The biological activity of this compound (compound C2) has been characterized in various in vitro cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its efficacy.

| Cell Line | Assay | Endpoint | Result | Reference |

| TMD8 | Cell Viability (CellTiter-Glo) | EC50 | >50-fold higher than back-pocket and H3 binders | |

| REC-1 | In Vivo Tumor Growth Inhibition | % TGI | 67% | |

| TMD8 | Calcium Flux Assay | Inhibition | Defective | |

| Ramos | IP1 Production Assay | Inhibition | Less effective than back-pocket and H3 binders |

| Parameter | Method | Result | Reference |

| BTK Occupancy (in vivo, REC-1 model) | Not specified | 98% at Ctrough | |

| BTK pY223 Inhibition (in vivo, REC-1 model) | Simple Western, MSD analysis | Strong inhibition |

Mechanism of Action and Signaling Pathways

This compound (compound C2) exerts its effects by binding to the hinge region of the BTK kinase domain. While this leads to potent inhibition of BTK autophosphorylation, it is less effective at blocking downstream signaling events crucial for B-cell proliferation and survival.

B-Cell Receptor (BCR) Signaling Pathway

Activation of the BCR initiates a signaling cascade heavily reliant on BTK. The diagram below illustrates the canonical BCR signaling pathway and the point of inhibition by this compound.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory point of this compound.

Differential Impact on Downstream Signaling

A key characteristic of this compound is its differential impact on downstream signaling compared to other BTK inhibitors. While it effectively inhibits BTK autophosphorylation, it fails to adequately block BTK-mediated calcium mobilization and subsequent activation of Phospholipase C gamma 2 (PLCγ2). This suggests the existence of bypass mechanisms that can sustain downstream signaling even when BTK's kinase activity is partially compromised.

Caption: Differential effects of BTK inhibitor classes on downstream signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for the TMD8 cell line to assess the cytotoxic effects of this compound.

Materials:

-

TMD8 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

96-well opaque-walled plates

-

This compound (compound C2) and other BTK inhibitors

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed TMD8 cells at a density of 10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium.

-

Prepare serial dilutions of this compound and other test compounds in culture medium.

-

Add the compounds to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 4 days at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal effective concentration (EC50) values from the dose-response curves.

Western Blotting for Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of BTK and downstream signaling proteins in TMD8 cells.

Materials:

-

TMD8 cells

-

Anti-IgM antibody

-

This compound (compound C2) and other BTK inhibitors

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-Akt (S473), anti-Akt, and anti-actin.

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

Pre-incubate TMD8 cells with the indicated concentrations of this compound or other inhibitors for 2 hours.

-

Stimulate the cells with anti-IgM for 15 minutes.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use actin as a loading control to normalize the protein levels.

Synthesis and Structure

While a specific, publicly available synthesis protocol for this compound (compound C2) is not detailed in the primary literature, its classification as a "hinge-only binder" suggests a chemical scaffold designed to interact primarily with the hinge region of the BTK kinase domain. The synthesis of such inhibitors generally involves multi-step organic chemistry reactions to construct a core heterocyclic scaffold, followed by the introduction of functional groups that mediate the specific interactions with the hinge region amino acid residues.

Conclusion and Future Directions

This compound (Compound C2) represents an important tool for dissecting the complexities of BTK signaling. Its unique "hinge-only" binding mode and the resulting differential impact on downstream pathways highlight the potential for developing BTK inhibitors with more nuanced and potentially safer therapeutic profiles. Further research is warranted to fully elucidate the structural basis of its interaction with BTK and to explore the therapeutic implications of its distinct mechanism of action. The development of detailed synthetic routes will be crucial for enabling broader investigation and potential optimization of this compound class.

References

discovery and synthesis of Btk-IN-32

An In-Depth Technical Guide on the Discovery and Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the development, proliferation, and survival of B-cells.[2][3] Dysregulation of Btk signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[1][4] Consequently, Btk has emerged as a significant therapeutic target, leading to the development of numerous inhibitors. This guide provides a comprehensive overview of the discovery and synthesis of Btk inhibitors, tailored for researchers, scientists, and drug development professionals.

The Btk Signaling Pathway

Btk is a key enzyme in the signal transduction pathway downstream of the B-cell receptor (BCR).[1] Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2).[2][5] This phosphorylation triggers a cascade of intracellular events, including calcium mobilization and the activation of transcription factors like NF-κB and NFAT, which are vital for B-cell survival, proliferation, and differentiation.[2][4] Btk inhibitors function by blocking the kinase activity of Btk, thereby disrupting this signaling cascade and inducing apoptosis in malignant B-cells.[6]

Btk Signaling Pathway and Point of Inhibition.

Discovery and Development of Btk Inhibitors

The discovery of Btk inhibitors typically follows a structured drug discovery and development workflow. This process begins with target identification and validation, followed by hit identification, lead optimization, preclinical studies, and ultimately, clinical trials.

Generalized Drug Discovery Workflow for Btk Inhibitors.

Mechanisms of Action

Btk inhibitors are broadly classified into two categories based on their mechanism of action:

-

Irreversible Covalent Inhibitors : These inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to permanent inactivation of the enzyme.[1] Ibrutinib, the first-in-class Btk inhibitor, is a prime example of this class.[6]

-

Reversible Non-covalent Inhibitors : These inhibitors bind to Btk through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[7] They offer the potential for greater selectivity and a different side-effect profile compared to their covalent counterparts.

Quantitative Data of Representative Btk Inhibitors

The following table summarizes key quantitative data for several representative Btk inhibitors.

| Compound | Type | Btk IC₅₀ (nM) | Cellular Potency (EC₅₀, nM) | Kinase Selectivity |

| Ibrutinib | Covalent | 0.3[8] | - | Multi-targeted, inhibits other TEC and SRC family kinases[2][3] |

| Acalabrutinib | Covalent | - | - | More selective than Ibrutinib[6] |

| Zanubrutinib | Covalent | - | - | Higher trough BTK occupancy compared to Ibrutinib and Acalabrutinib[9] |

| Pirtobrutinib (LOXO-305) | Reversible | Single-digit nanomolar inhibitory activity[10] | - | Highly selective, ATP-competitive[10] |

| G-744 | Covalent | Potent (specific value not provided) | - | Superb kinase selectivity[11] |

| QL47 | Covalent | 7[2] | 475 (autophosphorylation), 318 (PLCγ2 phosphorylation)[2] | Exquisite selectivity among the kinome[3] |

| CGI-1746 | Reversible | 1.9[7] | - | - |

| Compound 10d | Covalent | 0.5[8] | - | - |

| Compound 10i | Covalent | 0.5[8] | - | - |

| Compound 10j | Covalent | 0.4[8] | - | - |

Experimental Protocols

General Synthesis of a N,9-Diphenyl-9H-purin-2-amine Scaffold

A common scaffold for a class of potent Btk inhibitors is the N,9-diphenyl-9H-purin-2-amine core. The general synthetic route is as follows:

-

Starting Materials : Commercially available 2-amino-9H-purine and substituted iodobenzene.

-

Coupling Reaction : The 2-amino-9H-purine is coupled with the substituted iodobenzene in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., 1,4-dioxane).

-

Reaction Conditions : The reaction mixture is typically heated under an inert atmosphere (e.g., argon) for several hours.

-

Purification : The crude product is purified by column chromatography on silica gel to yield the desired N,9-diphenyl-9H-purin-2-amine derivative.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may vary depending on the specific substrates used.

Btk Enzyme Inhibition Assay

The inhibitory activity of a compound against Btk can be determined using an in vitro enzyme-based assay.

-

Reagents : Recombinant human Btk enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP.

-

Procedure :

-

The Btk enzyme is incubated with the test compound at various concentrations in a buffer solution.

-

The enzymatic reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is then stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as ELISA or a fluorescence-based assay.

-

-

Data Analysis : The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Btk Autophosphorylation Assay

This assay measures the ability of a compound to inhibit Btk activity within a cellular context.

-

Cell Line : A suitable B-cell line, such as Ramos cells, which express Btk.

-

Procedure :

-

The cells are treated with the test compound at various concentrations for a specific duration.

-

The cells are then stimulated to induce Btk autophosphorylation (e.g., with an anti-IgM antibody).

-

The cells are lysed, and the proteins are separated by SDS-PAGE.

-

Western blotting is performed using an antibody specific for phosphorylated Btk (e.g., anti-pBtk-Y223).

-

-

Data Analysis : The intensity of the phosphorylated Btk band is quantified and normalized to a loading control (e.g., total Btk or a housekeeping protein). The EC₅₀ value, the concentration of the compound that causes 50% inhibition of Btk autophosphorylation, is then determined.

Conclusion

The development of Btk inhibitors has revolutionized the treatment of B-cell malignancies and holds promise for autoimmune disorders. The discovery process involves a multi-faceted approach, from rational drug design and high-throughput screening to detailed biochemical and cellular characterization. The continuous exploration of novel chemical scaffolds and mechanisms of action, such as reversible and allosteric inhibition, is expected to yield next-generation Btk inhibitors with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the key principles and methodologies involved in the discovery and synthesis of these important therapeutic agents.

References

- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. german-lymphoma-alliance.de [german-lymphoma-alliance.de]

- 11. pubs.acs.org [pubs.acs.org]

The Allosteric Modulator Btk-IN-32: A Technical Overview of its Activating Effect on Full-Length Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase of the Tec family, is a crucial mediator of B-cell receptor (BCR) signaling and is essential for B-cell development, differentiation, and survival.[1][2] Its pivotal role has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] While the majority of clinically approved BTK inhibitors are ATP-competitive and target the kinase domain, there is growing interest in developing allosteric modulators that can offer greater specificity and overcome resistance mechanisms.[1][2] This technical guide focuses on Btk-IN-32 (also known as compound C2), a novel small molecule that exhibits a unique mechanism of action by allosterically activating full-length BTK.[1][2]

Mechanism of Action of this compound

Unlike traditional inhibitors, this compound functions as an activator of full-length BTK.[1][2] This activation is allosteric, meaning it binds to a site on the protein distinct from the active site.[1][2] The activating effect of this compound is dependent on the presence of the multidomain architecture of BTK, as it does not activate the isolated kinase domain.[1][2] Kinetic studies have revealed that this compound increases the catalytic efficiency of BTK by decreasing the Michaelis constant (Km) and increasing the catalytic rate (kcat).[1][2] This unique mode of action provides a valuable tool for probing the allosteric regulation of BTK and may offer novel therapeutic strategies.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the characterization of this compound's effect on full-length BTK activity.

| Parameter | Value/Effect | Reference |

| Effect on Full-Length BTK Activity | ~14-fold enhancement in autophosphorylation at Y551 at 200 µM | [3] |

| Mechanism | Allosteric activator; decreases Km and increases kcat | [1][2] |

| Domain Requirement for Activation | Requires the SH3 domain; does not activate the isolated kinase domain | [3] |

| Effect on Kinase-Dead BTK (K430R) | No activation of Y551 phosphorylation | [3] |

| Effect on XLA Mutants | Capable of activating BTK XLA mutants | [1][2] |

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the canonical B-cell receptor signaling pathway involving BTK. Upon BCR engagement, Src family kinases phosphorylate BTK at Y551, leading to its full activation through autophosphorylation at Y223. Activated BTK then phosphorylates and activates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which in turn initiates a cascade of signaling events leading to cellular responses such as proliferation and survival.

Caption: B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Experimental Workflow for this compound Characterization

The following diagram outlines the key experimental steps used to characterize the effect of this compound on full-length BTK.

References

The Allosteric Regulation of Bruton's Tyrosine Kinase: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an essential signaling node in B-cell development, differentiation, and activation.[1][2] Its critical role in the B-cell receptor (BCR) signaling pathway has made it a prime therapeutic target for a range of B-cell malignancies and autoimmune disorders.[1][3][4] While traditional drug development has focused on orthosteric inhibitors targeting the ATP-binding site, the emergence of drug resistance has catalyzed a paradigm shift towards exploring allosteric regulation as a novel therapeutic strategy.[5][6][7] This technical guide provides an in-depth exploration of the multifaceted allosteric mechanisms governing BTK activity, details key experimental protocols for their investigation, and presents a framework for the discovery and characterization of allosteric modulators.

Introduction to BTK Structure and Function

BTK is a multi-domain protein comprised of five distinct functional domains: an N-terminal Pleckstrin Homology (PH) domain, a Tec Homology (TH) domain, a Src Homology 3 (SH3) domain, a Src Homology 2 (SH2) domain, and a C-terminal kinase domain.[1][8][9][10][11] This modular architecture is central to its complex regulation and signaling functions. The PH domain is crucial for localizing BTK to the cell membrane through its interaction with phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] The SH3 and SH2 domains are key mediators of intramolecular and intermolecular interactions that fine-tune the kinase's activity.[5]

Mutations in the BTK gene can lead to X-linked agammaglobulinemia (XLA), a primary immunodeficiency characterized by a failure of B-cell development.[1][6][7] Conversely, aberrant BTK activation is a hallmark of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][12]

The BTK Signaling Pathway

BTK is a central player in the BCR signaling cascade.[13] Upon antigen binding to the BCR, a series of phosphorylation events initiated by Src family kinases leads to the recruitment of BTK to the plasma membrane.[14] There, it is phosphorylated and activated, subsequently phosphorylating phospholipase Cγ2 (PLCγ2).[1][4] This triggers a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NF-κB, which are essential for B-cell proliferation, survival, and differentiation.[2][4] BTK also integrates signals from other pathways, including chemokine and Toll-like receptor signaling.[9][15]

Mechanisms of Allosteric Regulation

The catalytic activity of BTK is tightly controlled by a sophisticated network of allosteric interactions involving its multiple domains. Understanding these regulatory mechanisms is paramount for the development of targeted allosteric drugs.

Autoinhibition via SH2 and SH3 Domains

In its inactive state, BTK adopts an autoinhibited conformation where the SH3 and SH2 domains dock onto the backside of the kinase domain.[5] This interaction stabilizes an inactive conformation of the kinase, preventing substrate binding and catalysis. Disruption of these intramolecular contacts is a prerequisite for BTK activation.

The Dual Role of the PHTH Domain

The N-terminal PHTH domain serves a dual regulatory function. In addition to anchoring BTK to the cell membrane via PIP3 binding, it also contributes to the autoinhibition of the kinase domain.[5][16] This suggests that the PHTH domain acts as a molecular switch, coupling membrane localization with the release of autoinhibition.

PIP3-Mediated Dimerization and Activation

Recent studies have revealed that the binding of PIP3 to the PH domain not only recruits BTK to the membrane but also allosterically promotes the dimerization of the PH-TH module.[17][18] This dimerization is a critical step in BTK activation, suggesting that allosteric modulation of the dimer interface could be a viable therapeutic strategy.[17][18]

The SH2-Kinase Interface as a Regulatory Hub

An allosteric interface between the SH2 and kinase domains has been identified as crucial for kinase activation.[19] Mutations in the SH2 domain that disrupt this interface have been shown to impair BTK activation, highlighting this region as a potential target for allosteric inhibitors.[19]

Allosteric Modulators of BTK

The discovery of small molecules that can allosterically modulate BTK activity has opened new avenues for therapeutic intervention. These modulators can either enhance or inhibit BTK function by binding to sites distinct from the active site.

One notable example is the allosteric activator designated "C2".[7] This compound has been shown to increase the catalytic efficiency of BTK by decreasing the Km and increasing the kcat.[7] Importantly, C2 activates full-length BTK and multi-domain fragments but not the isolated kinase domain, confirming its allosteric mechanism of action.[6][7] The development of allosteric inhibitors is also a promising area of research, with the potential to overcome resistance to conventional ATP-competitive drugs.[20][21]

Table 1: Quantitative Data on Allosteric BTK Modulators

| Modulator | Type | Target Site | Effect on Kinase Activity | Reference Compound |

| C2 | Activator | SH3/SH2-kinase linker/N-lobe interface | ↑ kcat, ↓ Km | N/A |

| Repebody | Inhibitor | SH2 domain (disrupts SH2-kinase interface) | Inhibition | N/A |

Experimental Protocols for Studying BTK Allostery

A variety of experimental techniques are employed to investigate the allosteric regulation of BTK and to identify and characterize allosteric modulators.

Biochemical Kinase Activity Assays

These assays are fundamental for quantifying the enzymatic activity of BTK in the presence of potential allosteric modulators.

Protocol: In Vitro BTK Kinase Assay (Luminescence-based)

-

Reagents:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescent kinase activity detection kit (e.g., Kinase-Glo®)

-

Test compound (potential allosteric modulator)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in kinase assay buffer.

-

In a 96-well or 384-well plate, add the BTK enzyme and the test compound.

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

-

Luminescence is inversely proportional to kinase activity.

-

Calculate IC50 or EC50 values for inhibitors or activators, respectively.

-

Biophysical Techniques

Biophysical methods provide detailed insights into the structural and dynamic changes in BTK upon binding of allosteric ligands.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Mapping Binding Sites

-

Sample Preparation:

-

Express and purify ¹⁵N-labeled BTK protein (or a specific domain).

-

Prepare a concentrated stock solution of the unlabeled allosteric modulator.

-

-

Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled BTK in the absence of the ligand. This serves as the reference spectrum.

-

Titrate increasing concentrations of the allosteric modulator into the BTK sample.

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Identify amide peaks that exhibit chemical shift perturbations (CSPs) upon ligand binding.

-

Map the perturbed residues onto the three-dimensional structure of BTK to identify the binding site and allosterically affected regions.

-

Cellular Assays

Cell-based assays are crucial for validating the biological effects of allosteric modulators in a more physiological context.

Protocol: Calcium Flux Assay in B-Cells

-

Cell Culture:

-

Culture a B-cell line (e.g., Ramos) or primary B-cells in appropriate media.

-

-

Cell Loading:

-

Harvest and wash the cells.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

-

Assay Procedure:

-

Resuspend the dye-loaded cells in a suitable buffer.

-

Aliquot the cells into a 96-well plate.

-

Add the test allosteric modulator at various concentrations and incubate.

-

Establish a baseline fluorescence reading using a plate reader or flow cytometer.

-

Stimulate the cells with a BCR agonist (e.g., anti-IgM antibody).

-

Monitor the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

Quantify the effect of the allosteric modulator on the magnitude and kinetics of the calcium response.

-

Future Directions and Conclusion

The allosteric regulation of BTK presents a rich and largely untapped landscape for the development of next-generation therapeutics.[20] Allosteric modulators offer the potential for greater specificity and the ability to overcome resistance mechanisms that plague traditional active-site inhibitors.[6][7] Future research will likely focus on the discovery of novel allosteric sites and the development of both allosteric inhibitors and agonists for a range of therapeutic applications. The continued integration of computational, biochemical, biophysical, and cellular approaches will be essential for unlocking the full therapeutic potential of targeting BTK allostery. This guide provides a foundational understanding of the core principles and methodologies necessary to advance this exciting field of drug discovery.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Btk function in B cell development and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting the Allosteric Regulation of Bruton's Tyrosine Kinase for Small Molecule Screens - ProQuest [proquest.com]

- 6. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. DSpace [dr.lib.iastate.edu]

- 17. pnas.org [pnas.org]

- 18. Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]

Btk-IN-32: A Covalent Chemical Probe for Interrogating Bruton's Tyrosine Kinase Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Btk-IN-32, a potent and selective covalent chemical probe for Bruton's tyrosine kinase (BTK). This compound is a valuable tool for researchers studying the physiological and pathological roles of BTK in various cellular contexts, particularly in the fields of immunology and oncology. This document details the biochemical and cellular characteristics of this compound, provides experimental protocols for its use, and illustrates key signaling pathways and experimental workflows.

Introduction to BTK and the Role of Chemical Probes

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[1][3]

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the interrogation of its biological function. Covalent chemical probes, such as this compound, form a stable, irreversible bond with their target protein, offering advantages in potency and duration of action. These probes are instrumental in target validation, understanding disease mechanisms, and facilitating drug discovery.[4] this compound covalently modifies the non-catalytic cysteine residue (Cys481) within the ATP-binding pocket of BTK, leading to its irreversible inhibition.[1][2]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency, cellular activity, and selectivity.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Description |

| BTK Kinase Inhibition (IC50) | 7 nM | Concentration of this compound required to inhibit 50% of recombinant BTK kinase activity in a biochemical assay.[2] |

| Cellular BTK Autophosphorylation (EC50) | 475 nM | Concentration of this compound required to inhibit 50% of BTK autophosphorylation at Tyr223 in a cellular context.[2] |

| Cellular PLCγ2 Phosphorylation (EC50) | 318 nM | Concentration of this compound required to inhibit 50% of the phosphorylation of the downstream effector PLCγ2 at Tyr759 in cells.[2] |

| Target Occupancy (EC50) | 5.9 nM | Concentration of this compound required for 50% occupancy of the BTK protein in Ramos cells, as determined by a competitive probe binding assay.[5] |

Table 2: Kinase Selectivity Profile of this compound

The selectivity of a chemical probe is crucial for ensuring that its observed biological effects are attributable to the intended target. The following table presents the inhibitory activity of this compound against a panel of related kinases, demonstrating its high selectivity for BTK. Data is presented as the percentage of control at a 1 µM concentration of the inhibitor.[6]

| Kinase | Family | % of Control @ 1 µM |

| BTK | TEC | <10% |

| ITK | TEC | >65% |

| TEC | TEC | >65% |

| BMX | TEC | >65% |

| LCK | SRC | >65% |

| SRC | SRC | >65% |

| EGFR | EGFR | >65% |

Experimental Protocols

Detailed methodologies for key experiments to characterize the function of BTK using this compound are provided below.

Biochemical BTK Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant BTK enzyme

-

This compound (or other test compounds)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[7]

-

Substrate (e.g., poly(Glu, Tyr) peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µl of the this compound dilution.[7]

-

Add 2 µl of recombinant BTK enzyme solution.[7]

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.[7]

-

Incubate the plate at room temperature for 60 minutes.[7]

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol is used to assess the inhibitory effect of this compound on BTK activity within a cellular environment by measuring the phosphorylation status of BTK at Tyr223.

Materials:

-

This compound

-

Cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[9]

-

Primary antibodies: anti-pBTK (Tyr223), anti-BTK (total)

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate the cells at an appropriate density and allow them to adhere or stabilize overnight.

-

Treat the cells with varying concentrations of this compound for 1-2 hours.

-

Lyse the cells with lysis buffer and quantify the protein concentration.[9]

-

Perform SDS-PAGE with 40 µg of total protein per lane.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer for at least 1 hour.

-

Incubate the membrane with the primary anti-pBTK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent detection reagent.

-

Image the blot using a chemiluminescence imaging system.

-

Strip the blot and re-probe with the anti-BTK (total) antibody as a loading control.

-

Quantify the band intensities to determine the EC50 value.

BTK Target Occupancy Assay (ELISA-based)

This assay measures the percentage of BTK protein that is bound by the covalent inhibitor in cell or tissue lysates.

Materials:

-

Cell or tissue lysates from samples treated with this compound

-

Biotinylated covalent BTK probe (binds to unoccupied BTK)

-

96-well plates coated with an anti-BTK capture antibody

-

Streptavidin-HRP

-

Substrate for HRP (e.g., TMB)

-

Plate reader

Procedure:

-

Treat cells or an animal model with this compound.

-

Prepare cell or tissue lysates.

-

Incubate the lysates with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by this compound.[5]

-

Add the lysate-probe mixture to the anti-BTK antibody-coated plate and incubate.[5]

-

Wash the plate to remove unbound components.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate and add the HRP substrate.

-

Measure the absorbance using a plate reader.

-

The signal is inversely proportional to the target occupancy of this compound. Normalize the signal to untreated control samples to determine the percentage of BTK occupancy.[5]

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Caption: BTK signaling pathway initiated by B-cell receptor activation.

Experimental Workflow for Assessing this compound Activity

This diagram outlines the typical workflow for evaluating the cellular effects of this compound.

Caption: Workflow for evaluating the cellular activity of this compound.

References

- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. promega.com [promega.com]

- 8. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for Allosteric Activation of Bruton's Tyrosine Kinase by Btk-IN-32

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase of the Tec family, is a crucial mediator of B-cell receptor (BCR) signaling and is essential for B-cell development, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. While numerous ATP-competitive inhibitors of BTK have been developed, the emergence of resistance mutations necessitates the exploration of alternative regulatory mechanisms. This document provides a comprehensive technical overview of Btk-IN-32 (also referred to as compound C2), a novel allosteric activator of BTK. Unlike traditional inhibitors, this compound enhances the catalytic efficiency of BTK through a non-catalytic site, offering a unique tool to probe BTK function and a potential therapeutic avenue for conditions like X-linked agammaglobulinemia (XLA) where BTK activity is compromised.[1][2][3]

Mechanism of Action: An Allosteric Approach

This compound acts as an allosteric activator of BTK.[1][2] This mode of action is distinct from orthosteric inhibitors that compete with ATP at the kinase domain's active site. The activation by this compound is dependent on the multi-domain architecture of BTK, as it activates the full-length protein and multi-domain fragments but not the isolated kinase domain.[1][2] This suggests that this compound binds to a site outside the catalytic domain, inducing conformational changes that enhance the kinase's activity.

The proposed allosteric network involves the SH3 domain, the SH2-kinase linker, and the N-lobe of the kinase domain.[3] It is hypothesized that this compound stabilizes a conformation that is more amenable to catalysis, likely by influencing the dynamic interplay between these regulatory domains.

Quantitative Analysis of BTK Activation

Kinetic studies have demonstrated that this compound enhances the catalytic efficiency of BTK by both decreasing the Michaelis constant (K_m) for ATP and increasing the catalytic turnover rate (k_cat).[1][2] This dual effect leads to a significant overall increase in BTK's kinase activity.

| Parameter | Effect of this compound | Implication |

| K_m (ATP) | Decrease | Increased apparent affinity for ATP |

| k_cat | Increase | Enhanced catalytic turnover rate |

| Catalytic Efficiency (k_cat/K_m) | Increase | Overall potentiation of kinase activity |

Table 1: Summary of the kinetic effects of this compound on BTK.

Furthermore, this compound has been shown to activate certain XLA-associated BTK mutants, suggesting a potential therapeutic application for restoring function to these compromised forms of the enzyme.[1][4]

Experimental Protocols

Recombinant Protein Expression and Purification

Expression and purification of various BTK constructs (full-length, multi-domain fragments, and isolated kinase domain) are performed using a baculovirus/insect cell expression system. Sf9 insect cells are infected with the respective baculovirus constructs. After a 48-72 hour incubation period, the cells are harvested, lysed, and the protein of interest is purified using a multi-step chromatography process, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to ensure high purity.

In Vitro Kinase Assays

BTK kinase activity is assessed using a variety of methods, including radiometric assays with [γ-³²P]ATP or luminescence-based assays. A typical assay mixture contains the purified BTK construct, a specific peptide substrate, ATP, and the compound to be tested (this compound or vehicle control) in a suitable kinase buffer. The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time. The extent of substrate phosphorylation is then quantified. For kinetic studies, the concentrations of ATP and the substrate are varied to determine the K_m and k_cat values.

Visualizing the Molecular Interactions and Pathways

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Experimental Workflow for Characterizing this compound

The logical flow for investigating the effects of this compound is depicted below.

Caption: Workflow for the biochemical and cellular characterization of this compound.

Proposed Structural Mechanism of Activation

The following diagram illustrates the proposed allosteric activation mechanism of BTK by this compound.

Caption: Proposed allosteric activation of BTK by this compound, inducing a transition to an active conformation.

Conclusion

This compound represents a novel class of small molecule modulators of BTK that function through an allosteric activation mechanism. Its unique mode of action, which is dependent on the multi-domain architecture of BTK, provides a valuable tool for studying the complex regulation of this important kinase. The ability of this compound to enhance the catalytic efficiency of BTK and to activate XLA-associated mutants opens up new possibilities for therapeutic strategies aimed at augmenting BTK function. Further structural studies are needed to precisely define the binding site and the conformational changes induced by this compound, which will be crucial for the rational design of more potent and specific allosteric activators of BTK.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase. Article review | by Wsheele | Medium [medium.com]

- 4. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Kinase Domain Activation of Bruton's Tyrosine Kinase (Btk)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "Btk-IN-32" did not yield any publicly available information. It is presumed that this may be a novel, unpublished, or hypothetical agent. This guide, therefore, provides a comprehensive overview of the general mechanisms of Bruton's tyrosine kinase (Btk) activation, drawing upon established principles and known modulators. The data and protocols presented are representative examples from the scientific literature on Btk.

Introduction to Bruton's Tyrosine Kinase (Btk)

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial component of multiple signaling pathways that regulate the development, differentiation, activation, and survival of B-lineage lymphoid cells and myeloid cells.[3] Btk integrates signals from various cell surface receptors, including the B-cell receptor (BCR), chemokine receptors, Fc receptors, and Toll-like receptors (TLRs), to downstream cellular responses.[1][4] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.

Btk is a multidomain protein consisting of a PH-TH module (Pleckstrin homology and Tec homology domains), an SH3 domain, an SH2 domain, and a C-terminal kinase domain. In its inactive state, Btk adopts an autoinhibited conformation where the SH2 and SH3 domains, in conjunction with the PH-TH module, suppress the activity of the kinase domain.[5] Activation of Btk is a multistep process initiated by its recruitment to the cell membrane and subsequent phosphorylation events.

The Btk Signaling Pathway

The activation of Btk is a key event in the B-cell receptor (BCR) signaling cascade, which is essential for B-cell survival and proliferation.[6] Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of Src-family kinases like Lyn and Syk. These kinases then create docking sites for Btk at the plasma membrane by phosphorylating adaptor proteins. The PH domain of Btk binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K, further stabilizing its membrane localization.[7] This membrane recruitment facilitates the phosphorylation of Btk at key tyrosine residues, leading to its full activation.

Activated Btk, in turn, phosphorylates and activates phospholipase Cγ2 (PLCγ2).[6] PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream transcription factors, such as NF-κB and NFAT, which drive gene expression programs essential for B-cell activation, proliferation, and survival.[3][6]

Quantitative Data on Btk Modulation

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for known Btk modulators to provide a comparative context. This includes both inhibitors and a recently identified allosteric activator.

| Compound Class | Compound Name | Assay Type | Target | Parameter | Value | Reference |

| Inhibitor | Ibrutinib | Biochemical | Btk | IC₅₀ | 0.5 nM | [6] |

| Acalabrutinib | Biochemical | Btk | IC₅₀ | 3 nM | [6] | |

| Zanubrutinib | Biochemical | Btk | IC₅₀ | <1 nM | [6] | |

| Allosteric Activator | Compound "C2" | Biochemical | Full-length Btk | Fold Activation | ~2-3 fold | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Btk kinase activity and the characterization of its modulators. Below are representative protocols for key experiments.

In Vitro Btk Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the phosphorylation of a substrate peptide by Btk.

Materials:

-

Recombinant human Btk enzyme

-

Biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

Procedure:

-

Prepare a reaction mixture containing the Btk enzyme and the biotinylated peptide substrate in the assay buffer.

-

Add the test compound (e.g., "this compound" or a known modulator) at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

-

Incubate in the dark to allow for antibody binding to the phosphorylated substrate.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665/615) to determine the extent of substrate phosphorylation.

-

Plot the data as a function of compound concentration to determine parameters like EC₅₀ (for activators) or IC₅₀ (for inhibitors).

Cell-Based Btk Autophosphorylation Assay

This assay measures the phosphorylation of Btk at an activating residue (e.g., Y223) in a cellular context.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer

-

Antibodies: Anti-phospho-Btk (Y223) and anti-total Btk

-

Detection system (e.g., ELISA, Western blot, or flow cytometry)

Procedure:

-

Culture the B-cell lymphoma cells to the desired density.

-

Pre-incubate the cells with the test compound at various concentrations.

-

Stimulate the cells with anti-IgM to induce BCR signaling and Btk activation.

-

Lyse the cells to release cellular proteins.

-

Quantify the levels of phosphorylated Btk (Y223) and total Btk using a suitable detection method.

-

Normalize the phospho-Btk signal to the total Btk signal.

-

Plot the normalized data as a function of compound concentration to assess the compound's effect on Btk activation in a cellular environment.

Mechanism of Btk Kinase Domain Activation

The activation of the Btk kinase domain is a complex process involving conformational changes driven by membrane localization and phosphorylation.

-

Autoinhibition: In the cytosol, Btk exists in an autoinhibited state. The SH3 domain engages the kinase domain, and the PH-TH module interacts with other domains to lock the kinase in an inactive conformation.[5]

-

Membrane Recruitment: Upon cellular stimulation, Btk is recruited to the plasma membrane via the interaction of its PH domain with PIP3.[7] This relocalization is a critical first step in activation.

-

Trans-phosphorylation: At the membrane, Btk is phosphorylated by Src-family kinases (e.g., Lyn) on key tyrosine residues within its kinase domain, such as Y551 in the activation loop.[8]

-

Autophosphorylation and Full Activation: Phosphorylation of the activation loop induces a conformational change that allows for Btk to autophosphorylate at another key residue, Y223, in its SH3 domain. This autophosphorylation event is thought to fully activate the kinase.

-

Allosteric Activation: Recent studies have shown that small molecules can bind to allosteric sites on Btk, outside of the active site, to induce its activation.[1] This suggests alternative mechanisms for modulating Btk activity.

References

- 1. Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an allosteric signaling network within Tec family kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to BTK and Gain-of-Function Mutations

An in-depth analysis of the role of small molecule inhibitors in the investigation of Bruton's tyrosine kinase (BTK) gain-of-function mutations is presented in this technical guide. It is intended for researchers, scientists, and professionals in drug development. A specific compound designated 'Btk-IN-32' was not found in the available literature. Therefore, this guide will focus on the principles of using well-characterized BTK inhibitors to study the hyperactivity of BTK and its signaling pathways, using established inhibitors as examples.

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which governs the development, proliferation, and survival of B-cells.[1][2][3] Dysregulation of the BCR signaling pathway, often due to mutations, can lead to uncontrolled B-cell growth and malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] While loss-of-function mutations in BTK cause immunodeficiency, gain-of-function (GoF) alterations in the BCR pathway are associated with resistance to BTK inhibitors.[4][5] These GoF mutations can occur in BTK itself or in downstream signaling components like phospholipase Cγ2 (PLCγ2).[4][5]

Small molecule inhibitors of BTK are vital tools for studying the consequences of these GoF mutations and for developing therapeutic strategies to overcome them. These inhibitors can be categorized as either covalent irreversible inhibitors, which bind to cysteine 481 (C481) in the BTK active site, or non-covalent, reversible inhibitors.[6]

Studying BTK Gain-of-Function with Small Molecule Inhibitors

The study of BTK GoF mutations typically involves comparing the biochemical and cellular effects of these mutations in the presence and absence of a BTK inhibitor. This allows researchers to dissect the signaling pathways affected by the mutation and to assess the efficacy of inhibitors in counteracting the mutation's effects.

Key Experimental Approaches:

-

Cell-Based Assays: The most common approach involves introducing GoF BTK mutations into relevant cell lines (e.g., lymphoma cell lines) and then treating these cells with a BTK inhibitor. Key readouts include:

-

Cell Viability and Proliferation: To determine if the GoF mutation confers resistance to the inhibitor's anti-proliferative effects.

-

BCR Signaling Pathway Activation: Measured by quantifying the phosphorylation of downstream targets of BTK, such as PLCγ2, ERK, and AKT, typically by western blotting or phospho-flow cytometry.

-

Calcium Mobilization: BTK activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

-

-

Biochemical Assays:

-

In Vitro Kinase Assays: These assays directly measure the enzymatic activity of purified wild-type and mutant BTK proteins in the presence of varying concentrations of an inhibitor. This allows for the determination of the inhibitor's potency (e.g., IC50 value) against the mutant enzyme.

-

-

In Vivo Models:

-

Xenograft Models: Human lymphoma cell lines with GoF BTK mutations can be implanted into immunodeficient mice. These mice are then treated with a BTK inhibitor to assess its effect on tumor growth.

-

BTK Signaling Pathway

The BCR signaling pathway is a complex cascade of protein interactions and phosphorylation events. Upon antigen binding to the BCR, a series of upstream kinases activate BTK. Activated BTK then phosphorylates PLCγ2, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which promote B-cell survival and proliferation.[4]

Caption: Simplified BTK signaling pathway initiated by the B-cell receptor (BCR).

Experimental Workflow for Studying BTK Gain-of-Function

A typical workflow for investigating the impact of a BTK GoF mutation and the efficacy of a BTK inhibitor is outlined below.

Caption: General experimental workflow for studying BTK gain-of-function mutations.

Quantitative Data on BTK Inhibitors

The potency of BTK inhibitors is a critical parameter in their use as research tools and therapeutics. The following table summarizes publicly available data for well-known BTK inhibitors.

| Inhibitor | Type | Target | IC50 (nM) | Clinical Use |

| Ibrutinib | Covalent | BTK | 0.5 | B-cell malignancies[7] |

| Acalabrutinib | Covalent | BTK | 3 | B-cell malignancies[8] |

| Zanubrutinib | Covalent | BTK | <1 | B-cell malignancies[7] |

| Pirtobrutinib (LOXO-305) | Non-covalent | BTK | 3.5 | B-cell malignancies[8] |

Note: IC50 values can vary depending on the specific assay conditions.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a BTK inhibitor on the viability of cells expressing wild-type or GoF mutant BTK.

Methodology:

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the BTK inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of viable cells against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated BTK

Objective: To measure the effect of a BTK inhibitor on the autophosphorylation of BTK, a marker of its activation.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the BTK inhibitor for a specified time (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Conclusion

The use of small molecule inhibitors is indispensable for the study of BTK gain-of-function mutations. By employing a combination of cell-based and biochemical assays, researchers can elucidate the mechanisms by which these mutations drive B-cell malignancies and contribute to drug resistance. This knowledge is critical for the development of next-generation BTK inhibitors that can overcome these resistance mechanisms and improve patient outcomes.

References

- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. german-lymphoma-alliance.de [german-lymphoma-alliance.de]

Methodological & Application

Application Notes: Using Btk-IN-32 to Study B-cell Activation

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that serves as an indispensable component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is central to multiple facets of B-cell biology, including their activation, proliferation, survival, and differentiation.[3][4] Given its critical role, BTK has emerged as a significant therapeutic target for B-cell malignancies and autoimmune diseases.[5][6] Btk-IN-32 is a potent and selective inhibitor designed to target BTK, making it an invaluable chemical probe for researchers studying the intricacies of B-cell activation and associated pathologies. These notes provide an overview of this compound's mechanism, applications, and detailed protocols for its use in research settings.

Mechanism of Action

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This involves the activation of Src family kinases, which then phosphorylate and activate BTK.[7] Activated BTK, in turn, phosphorylates key downstream substrates, most notably Phospholipase Cγ2 (PLCγ2).[5][8] The activation of PLCγ2 leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade results in an increase in intracellular calcium (Ca2+) concentration and the activation of downstream pathways, including NF-κB, which are crucial for orchestrating the B-cell activation response.[5][9][10]

This compound functions by inhibiting the kinase activity of BTK. By binding to the enzyme, it prevents the phosphorylation of BTK itself (autophosphorylation) and the subsequent phosphorylation of its substrates like PLCγ2.[2][11] This effectively blocks the entire downstream signaling cascade, leading to the inhibition of B-cell activation, proliferation, and survival.[3][4]

Applications in B-cell Research

This compound can be employed to investigate several key aspects of B-cell biology:

-

BCR Signaling Dynamics: Elucidate the necessity of BTK kinase activity for downstream events like calcium flux and protein phosphorylation.

-

B-cell Proliferation and Survival: Determine the reliance of B-cells on BTK signaling for proliferation and protection against apoptosis following various stimuli.[12]

-

Activation Marker Expression: Quantify the role of BTK in the upregulation of cell surface markers associated with B-cell activation, such as CD69, CD80, and CD86.[13]

-

Antigen Presentation: Investigate the contribution of BTK to the processes of antigen internalization, processing, and presentation to T-cells.[14][15]

Quantitative Data Summary

The following tables represent typical data obtained when studying the effects of a BTK inhibitor like this compound on B-cell activation.

Table 1: Inhibitory Potency of this compound on B-Cell Activation Markers

| Marker | Stimulant | IC₅₀ (nM) | Assay Method |

|---|---|---|---|

| p-BTK (Y223) | Anti-IgM | 5.2 | Western Blot / In-Cell ELISA |

| p-PLCγ2 (Y1217) | Anti-IgM | 8.1 | Western Blot / Flow Cytometry |

| CD69 Expression | Anti-IgM | 15.5 | Flow Cytometry |

| CD86 Expression | Anti-IgM + IL-4 | 25.3 | Flow Cytometry |

| Calcium Flux | Anti-IgM | 12.8 | Fluorescent Plate Reader |

| B-cell Proliferation | LPS | 30.1 | [³H]-Thymidine or CFSE Assay |

Table 2: Effect of this compound on B-cell Signaling and Function

| Parameter Measured | Control (Stimulated) | This compound (100 nM) | % Inhibition |

|---|---|---|---|

| Relative p-PLCγ2 Level | 100% | 8% | 92% |

| % CD69 Positive B-cells | 75% | 12% | 84% |

| Proliferation Index (CFSE) | 4.5 | 1.2 | 73% |

| Relative Ca²⁺ Flux (Peak) | 100% | 15% | 85% |

Experimental Protocols

The following protocols provide a framework for using this compound to study B-cell activation. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

Protocol 1: In Vitro B-cell Activation and Flow Cytometry Analysis

This protocol assesses the effect of this compound on the expression of activation markers on the B-cell surface.

Materials:

-

Purified human or murine B-cells

-

RPMI-1640 medium with 10% FBS

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

B-cell stimulant (e.g., F(ab')₂ Anti-IgM, LPS)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD69, anti-CD86)

-

FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

96-well U-bottom plate

Procedure:

-

Isolate B-cells from peripheral blood or spleen using negative selection kits.

-

Resuspend cells at 1 x 10⁶ cells/mL in culture medium.

-

Add 100 µL of cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations (e.g., 1 nM to 10 µM) and a vehicle control to the wells.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.

-

Add the B-cell stimulant (e.g., 10 µg/mL anti-IgM) to the appropriate wells. Include an unstimulated control.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Harvest the cells by centrifugation (300 x g, 5 minutes).

-

Wash cells once with cold FACS buffer.

-

Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated fluorescent antibodies.

-

Incubate on ice for 30 minutes in the dark.

-

Wash cells twice with FACS buffer.

-

Resuspend in 200 µL of FACS buffer and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) or percentage of positive cells for activation markers within the B-cell gate (e.g., CD19+).

Protocol 2: Calcium Flux Assay

This protocol measures the inhibition of BCR-induced intracellular calcium mobilization.

Materials:

-

Ramos B-cells or primary B-cells

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution with calcium and magnesium (HBSS)

-

This compound and vehicle control

-

B-cell stimulant (e.g., F(ab')₂ Anti-IgM)

-

96-well black, clear-bottom plate

-

Fluorescent plate reader with kinetic reading and injection capabilities.

Procedure:

-

Harvest and wash cells, resuspending them at 1-2 x 10⁶ cells/mL in HBSS.

-

Prepare the dye-loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS to a final concentration of 1-2 µM.

-

Add the dye-loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with warm HBSS to remove extracellular dye.

-

Resuspend cells in HBSS and plate 100 µL per well in the 96-well plate.

-

Add this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescent plate reader and allow the temperature to equilibrate to 37°C.

-

Measure baseline fluorescence for 30-60 seconds.

-

Using the instrument's injector, add the B-cell stimulant (e.g., 20 µg/mL anti-IgM).

-

Immediately begin kinetic measurement of fluorescence for 5-10 minutes.

-

Analyze the data by calculating the peak fluorescence intensity or the area under the curve relative to the baseline.

Protocol 3: Western Blot for BTK Pathway Phosphorylation

This protocol assesses the direct inhibitory effect of this compound on the phosphorylation of BTK and its substrate PLCγ2.

Materials:

-

B-cells (at least 5 x 10⁶ cells per condition)

-

Serum-free medium

-

This compound and vehicle control

-

B-cell stimulant (e.g., Anti-IgM)

-

Ice-cold PBS with phosphatase and protease inhibitors

-

Lysis buffer (e.g., RIPA) with inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies (e.g., anti-p-BTK Y223, anti-BTK total, anti-p-PLCγ2 Y1217, anti-PLCγ2 total, anti-GAPDH)

-

HRP-conjugated secondary antibodies and ECL substrate

Procedure:

-

Starve B-cells in serum-free medium for 2-4 hours.

-

Pre-treat cells with this compound or vehicle for 1-2 hours at 37°C.

-

Stimulate cells with anti-IgM for a short period (e.g., 2-10 minutes).

-

Immediately stop the reaction by adding ice-cold PBS and centrifuging at 4°C.

-

Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation (14,000 x g, 15 minutes, 4°C).

-

Quantify the protein concentration of the supernatant.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels.

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 5. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Btk levels set the threshold for B-cell activation and negative selection of autoreactive B cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Btk supports autoreactive B cell development and protects against apoptosis but is expendable for antigen-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

No Animal Model Studies Found for BTK Activator Btk-IN-32

Despite a comprehensive search, no publicly available animal model studies specifically utilizing the Bruton's tyrosine kinase (BTK) activator designated as Btk-IN-32 were identified.

The current body of scientific literature and publicly accessible data focuses almost exclusively on BTK inhibitors due to their therapeutic importance in treating B-cell malignancies and autoimmune diseases.[1][2][3] Bruton's tyrosine kinase is a crucial component of the B-cell receptor signaling pathway, and its inhibition has proven to be an effective strategy for managing various cancers.[2]